Sodium bitartrate

Vue d'ensemble

Description

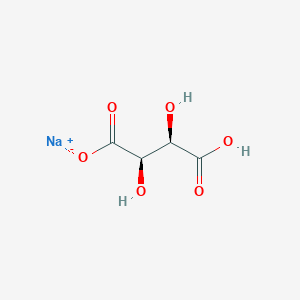

Sodium bitartrate, also known as monosodium tartrate, is a sodium salt of tartaric acid . It is used as a food additive and is known by the E number E335 .

The empirical formula is C4H5NaO6 · H2O and the CAS Number is 6131-98-2 .

Molecular Structure Analysis

The molecular formula of this compound is C4H5NaO6 . It has a molecular weight of 172.07 . The percent composition is C 27.92%, H 2.93%, Na 13.36%, O 55.79% .Chemical Reactions Analysis

This compound can react with potassium salts in neutral, concentrated or moderately concentrated solutions to slowly produce a white, crystalline precipitate that is soluble in 6 N ammonium hydroxide and in solutions of alkali hydroxides or carbonates .Physical And Chemical Properties Analysis

This compound appears as white crystals . It is soluble in about 9 parts water, 2 parts boiling water, and almost insoluble in alcohol . The aqueous solution is acidic .Applications De Recherche Scientifique

Sodium-Ion Batteries

Sodium bitartrate has been studied for its applications in sodium-ion batteries. Sodium, due to its high Na+ ion conductivity and availability, is a potential material for high-energy batteries like sodium/sulfur and sodium/NiCl2, used in load leveling and electrical vehicles. The development of renewable energies requires large batteries, and sodium-ion batteries can meet these criteria, making them a significant focus of the scientific community (Delmas, 2018).

Nonlinear Optical Material

This compound monohydrate (SBTMH) is recognized as a new organometallic nonlinear optical material. SBTMH has been synthesized and characterized using spectral, thermal, and optical techniques. The material exhibits nonlinear properties and potential applications in the field of optics and photonics (Shankar et al., 2009).

Crystal Growth and Characterization

The controlled diffusion of sodium potassium bitartrate in silica gel has been studied, focusing on the influence of growth parameters such as reactant concentrations, gel pH, and gel aging on the size and nucleation density of crystals. This research contributes to understanding the operative mechanisms of crystallization and the structural and stoichiometric composition of this compound crystals (Mathivanan & Haris, 2013).

Radiation Sensitivity

Sodium tartrate compounds, including this compound monohydrate, have been investigated for their radiation sensitivity, particularly for electron spin resonance (ESR) dosimetric applications. This research helps understand the radiation-induced intermediates and yields in these compounds, offering insights into their potential applications in radiation dosimetry (Bal & Tuner, 2014).

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "Sodium bitartrate can be synthesized by reacting tartaric acid with sodium bicarbonate.", "Starting Materials": [ "Tartaric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Dissolve 1 mole of tartaric acid in water", "Add 1 mole of sodium bicarbonate to the solution", "Stir the mixture until all the solids dissolve", "Heat the mixture to 60-70°C for 30 minutes", "Cool the mixture to room temperature", "Filter the solution to remove any insoluble impurities", "Evaporate the filtrate to dryness to obtain sodium bitartrate" ] } | |

Numéro CAS |

526-94-3 |

Formule moléculaire |

C4H6NaO6 |

Poids moléculaire |

173.08 g/mol |

Nom IUPAC |

sodium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |

Clé InChI |

GHQFLMULNSGOAR-ZVGUSBNCSA-N |

SMILES isomérique |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Na] |

SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |

SMILES canonique |

C(C(C(=O)O)O)(C(=O)O)O.[Na] |

Autres numéros CAS |

60131-40-0 526-94-3 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Sodium bitartrate exhibits potential as an electron spin resonance (ESR) dosimeter. Research indicates that this compound dihydrate, in particular, displays a higher radiation yield compared to other tartrate compounds, making it suitable for measuring radiation doses []. Additionally, this compound has shown promising results in the field of material science, particularly in the synthesis and growth of novel organometallic nonlinear optical single crystals [].

A: Studies using Reflection Absorption Infrared Spectroscopy (RAIR) reveal that this compound interacts with nickel surfaces, forming layers of nickel and/or this compound []. This interaction is influenced by temperature and pH. Notably, the presence of protonated tartrate species on the nickel surface, facilitated by this compound, correlates with changes in the tautomeric ratio of molecules like methylacetoacetate, suggesting its potential in catalytic processes []. This finding highlights the ability of this compound to modify metal surfaces and potentially influence catalytic reactions.

A: Yes, sodium rhodizonate, when buffered with a tartaric acid/sodium bitartrate solution (pH 2.8), can be used to detect lead. The procedure involves exposing a sample to the lead solution and then treating it with the sodium rhodizonate buffer. The formation of a stable purplish complex indicates the presence of lead. This method has been successfully applied for the rapid determination of lead in surface samples [].

A: Research in the early 20th century showed that this compound, along with citric acid and their sodium salts, demonstrated a significant ability to prevent rickets in rats fed a rachitogenic diet []. The study found this compound to be slightly more effective than tartaric acid in providing protection against rickets development. Furthermore, administering these compounds to rats with existing rickets led to noticeable healing.

A: Yes, this compound can function as a reducing agent in the synthesis of graft copolymers. Specifically, it participates in grafting vinyl monomers onto cellulose or protein fibers []. This method utilizes an aqueous solution containing a ferrous salt, hydrogen peroxide, and this compound. The presence of this compound as a reducing agent enables a high graft polymerization rate while minimizing the formation of undesirable free homopolymers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)